2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide
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Overview
Description
2-Hydroxy-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]acetamide is a compound with the molecular formula C16H15N5O2 and a molecular weight of 309.32 g/mol . This compound is part of the losartan potassium family and is often used as an impurity standard in pharmaceutical testing . It is known for its applications in cardiac drugs and beta blockers .
Preparation Methods
The synthesis of 2-Hydroxy-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]acetamide involves several steps. The synthetic route typically starts with the modification of the cyano group of the nitro-triazole starting material . This is followed by the formation of the tetrazol-1-ol and selective oxidation of the triazole to the 1-hydroxy-triazole . The final product is obtained through a series of reactions that include the use of various reagents and conditions . Industrial production methods may involve similar steps but are optimized for large-scale production and may include additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
2-Hydroxy-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]acetamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium tetrahydridoborate for reduction and diethyl phosphonate in the presence of potassium fluoride for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical development, method validation, and stability testing . In biology and medicine, it is part of the losartan potassium family and is used in the development of cardiac drugs and beta blockers . Additionally, it has applications in the study of antihypertensives and other cardiovascular-related research . In industry, it is used in the production of high-quality pharmaceutical reference standards .
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]acetamide involves its interaction with specific molecular targets and pathways . As part of the losartan potassium family, it acts on the angiotensin II receptor, blocking its effects and thereby reducing blood pressure . This action helps in the management of hypertension and other cardiovascular conditions .
Comparison with Similar Compounds
2-Hydroxy-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]acetamide can be compared with other similar compounds such as 9-Hydroxy-5-methoxy-N-(1H-tetrazol-5-yl)pyrazolo[5,1-b]quinazoline-2-carboxamide and N-[(2S,3R)-5-[(2R)-1-hydroxypropan-2-yl]-2-[[(4-methoxyphenyl)methyl]amino]methyl]-3-methyl-6-oxo-3,4,5,6-tetrahydro-2H-1,5-benzoxazocin-8-yl]-2-(1H-tetrazol-1-yl)acetamide . These compounds share similar structural features and functional groups but differ in their specific applications and mechanisms of action . The uniqueness of 2-Hydroxy-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]acetamide lies in its specific use as an impurity standard in pharmaceutical testing and its role in the development of cardiac drugs and beta blockers .
Properties
CAS No. |
914465-63-7 |
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Molecular Formula |
C16H15N5O2 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
2-hydroxy-N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]acetamide |
InChI |
InChI=1S/C16H15N5O2/c22-10-15(23)17-9-11-5-7-12(8-6-11)13-3-1-2-4-14(13)16-18-20-21-19-16/h1-8,22H,9-10H2,(H,17,23)(H,18,19,20,21) |
InChI Key |
VNDVJEIVQNHFMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CNC(=O)CO)C3=NNN=N3 |
Origin of Product |
United States |
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